![molecular formula C27H35N3O8 B1205521 butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 85984-40-3](/img/structure/B1205521.png)
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound It is characterized by the presence of multiple functional groups, including a benzimidazole ring, a piperidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of butanedioic acid with the benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. For instance, the use of ionic organic solids as catalysts has been reported to facilitate the Michael addition of N-heterocycles to chalcones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a drug candidate for various therapeutic areas.
Industry: It might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved might include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Butanedioic acid, 2,3-dicyano-2,3-bis(3,4-dimethoxyphenyl)-, diethyl ester
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzimidazole and a piperidine ring in the same molecule is relatively rare and might offer unique interactions with biological targets.
Properties
CAS No. |
85984-40-3 |
|---|---|
Molecular Formula |
C27H35N3O8 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O4.C4H6O4/c1-15(22(27)16-8-9-20(29-2)21(14-16)30-3)25-12-10-17(11-13-25)26-19-7-5-4-6-18(19)24-23(26)28;5-3(6)1-2-4(7)8/h4-9,14-15,17,22,27H,10-13H2,1-3H3,(H,24,28);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
WWNGRHSPCGEYCJ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
Related CAS |
74178-99-7 (Parent) |
Synonyms |
1-(1-(2-hydroxy-2-(3,4-dimethoxyphenyl)-1-methylethyl)-4-piperidyl)-2-benzimidazolinone succinate KF 4307 KF-4307 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)
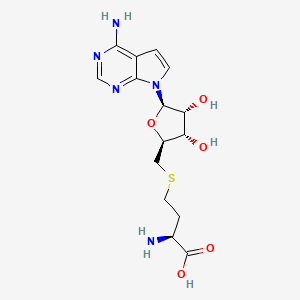
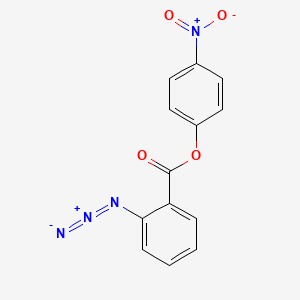
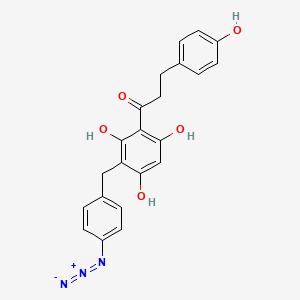

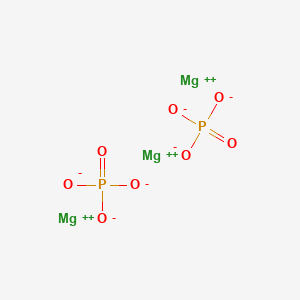
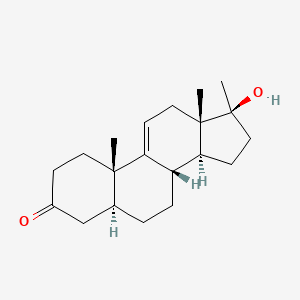
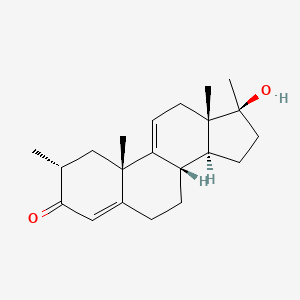
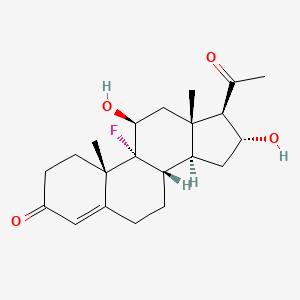
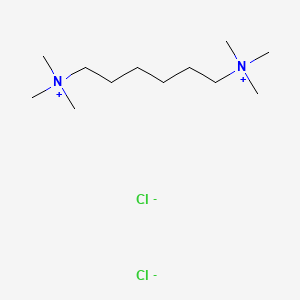
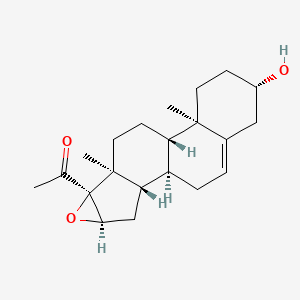
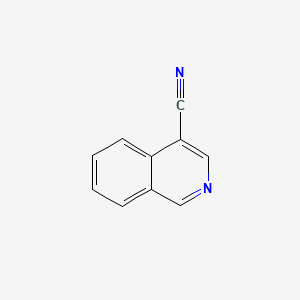
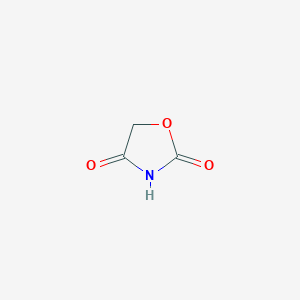
![(Z)-3-[(2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1205461.png)
